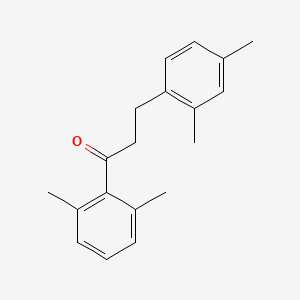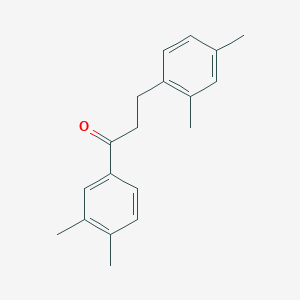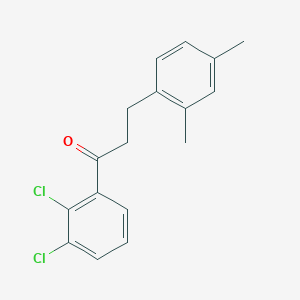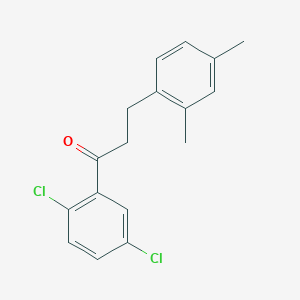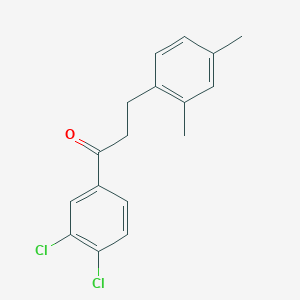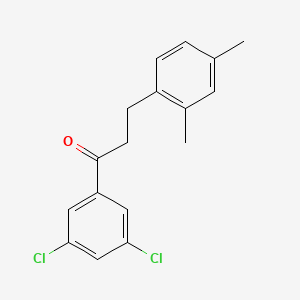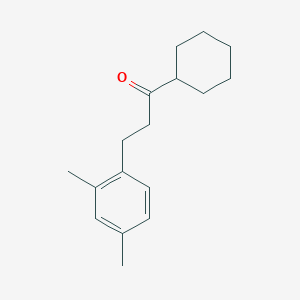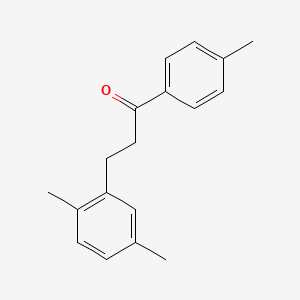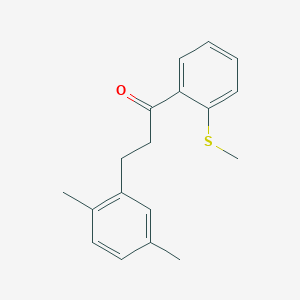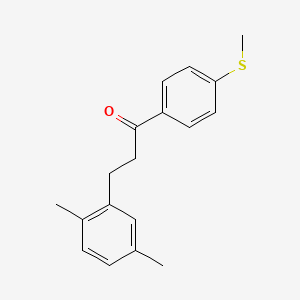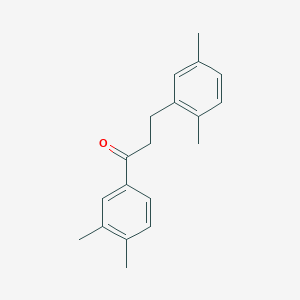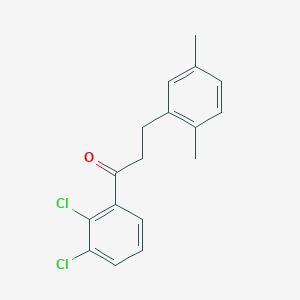
2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with two chlorine atoms and a 1,3-dioxolane ring . The exact 3D structure is not provided in the available resources.科学的研究の応用
Synthesis and Fungicidal Activities : The compound is used in the synthesis of fungicides. A study by Talismanov and Popkov (2007) demonstrated that ketalization of benzophenones, including those with 1,3-dioxolane groups, can be used to create compounds with significant fungicidal activities (Talismanov & Popkov, 2007).
Synthesis of Monoprotected 1,4-Diketones : Mosca et al. (2001) described the use of a 1,3-dioxolane derivative in the photoinduced alkylation of enones, leading to the synthesis of monoprotected 1,4-diketones. This process is an alternative for synthesizing 1,4-diketones via radicals (Mosca, Fagnoni, Mella, & Albini, 2001).
Lithiation and Synthesis of Ortho-Functionalized Benzophenone Derivatives : Research by Lukács, Porcs-Makkay, and Simig (2004) explored the lithiation of 2‐Aryl‐2‐(chloroaryl)‐1,3‐dioxolanes, which is crucial in the synthesis of new ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).
Photopolymerization Initiators : A 1,3-benzodioxole derivative has been synthesized and evaluated as a photoinitiator for free radical polymerization, as detailed by Kumbaraci et al. (2012). This application is crucial in materials science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Polymer Chemistry : Ghassemi and McGrath (2004) have synthesized high molecular weight poly(2,5-benzophenone) derivatives using 2,5-dichloro-4′-substituted benzophenones. These polymers have applications in creating membranes with high proton conductivity, relevant in fuel cell technology (Ghassemi & McGrath, 2004).
Synthesis of Intermediates in Fungicide Production : Xie Wei-sheng (2007) detailed the synthesis of an important intermediate in the production of the fungicide difenoconazole. This showcases the role of 1,3-dioxolane derivatives in agricultural chemistry (Xie Wei-sheng, 2007).
Development of Novel Photoinitiators : Wang Kemin et al. (2011) synthesized and characterized Benzophenone-di-1,3-dioxane as a novel initiator for free radical photopolymerization, indicating its potential in developing new materials (Wang Kemin, Jiang, Liu, Nie, & Yu, 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-5-6-14(18)13(9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVSKJZVBPFJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645134 |
Source


|
| Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-70-8 |
Source


|
| Record name | Methanone, (2,5-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

